N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-b][1,2,4]triazole core, a sulfonamide group, and several alkyl and aryl substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazolo[1,5-b][1,2,4]triazole core, the introduction of the sulfonamide group, and the attachment of the various alkyl and aryl substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazolo[1,5-b][1,2,4]triazole core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, pyrazolo[1,5-b][1,2,4]triazole derivatives, and molecules with similar alkyl and aryl substituents. Examples include:
Sulfonamide-based drugs: Such as sulfamethoxazole and sulfasalazine.
Pyrazolo[1,5-b][1,2,4]triazole derivatives: Compounds with similar core structures but different substituents.
Alkyl and aryl substituted benzene derivatives: Molecules with similar substituent patterns on the benzene ring.
Uniqueness
N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
101217-11-2 |
---|---|
Molecular Formula |
C30H48ClN5O3S |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C30H48ClN5O3S/c1-9-10-11-12-13-14-17-39-24-16-15-23(30(7,8)20-29(4,5)6)18-25(24)40(37,38)32-19-21(2)27-33-28-26(31)22(3)34-36(28)35-27/h15-16,18,21,32,34H,9-14,17,19-20H2,1-8H3 |
InChI Key |
AACLYMMBRAHETO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)C)Cl |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)C)Cl |
Synonyms |
N-[2-(7-Chloro-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.